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Compound of Interest

Compound Name:
6-Chloro-n4,n4-

dimethylpyrimidine-2,4-diamine

Cat. No.: B175177 Get Quote

An In-Depth Technical Guide to the Molecular Weight and Characterization of 6-Chloro-n4,n4-
dimethylpyrimidine-2,4-diamine

Abstract
This technical guide provides a comprehensive analysis of 6-Chloro-n4,n4-
dimethylpyrimidine-2,4-diamine, a heterocyclic compound of significant interest in medicinal

chemistry. The central focus of this document is the determination and validation of its

molecular weight, a fundamental parameter that underpins all subsequent research and

development activities. We will delve into the theoretical basis of its molecular weight, present

gold-standard analytical methodologies for its empirical confirmation, and contextualize its

importance within the broader landscape of drug discovery. This guide is structured to provide

not only procedural details but also the scientific rationale behind these experimental choices,

ensuring a thorough understanding for researchers in the field.

Core Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its fundamental

properties. 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine is a substituted pyrimidine, a

structural motif prevalent in a wide array of biologically active molecules.[1] Its precise identity

is defined by the data summarized below.
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Property Value Source / Method

Molecular Formula C₆H₉ClN₄
Confirmed via

Crystallography[2]

Molecular Weight 172.62 g/mol Calculated

Exact Mass 172.05157 g/mol Calculated

CAS Number 1007-11-0 BLD Pharm[3]

Chemical Structure 2D Representation

Note: The molecular weight is the sum of the average atomic masses of the constituent atoms,

while the exact mass is calculated using the mass of the most abundant isotopes.

The Critical Role of Molecular Weight in Drug
Development
In drug discovery and development, molecular weight is not merely a number; it is a critical

gatekeeper for a compound's potential. It serves as the primary identifier, confirming that the

molecule synthesized is indeed the molecule intended. Beyond identity, it is a key predictor of

pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For

instance, the well-regarded Lipinski's Rule of Five, a guideline for drug-likeness, posits that

poor absorption or permeation is more likely when the molecular weight is over 500. Therefore,

the accurate determination of a molecule's weight is the first step in its journey from a

laboratory curiosity to a potential therapeutic agent.

Gold-Standard Methodologies for Molecular Weight
Determination
Confirming the molecular formula and weight of a novel compound requires a multi-pronged,

self-validating approach. The two most powerful and complementary techniques for a small

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22590204/
https://www.bldpharm.com/products/156-83-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecule like 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine are Mass Spectrometry and

Elemental Analysis.

Mass Spectrometry (MS): The Definitive Mass
Measurement
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge

ratio (m/z) of ionized molecules.[4] For small molecules, its precision is unparalleled, making it

the gold standard for molecular weight determination.[4][5]

Causality of Method Choice: We choose Liquid Chromatography-Mass Spectrometry (LC-MS)

for this application. The LC component separates the analyte from impurities, ensuring that the

mass spectrum is of the pure compound. High-Resolution Mass Spectrometry (HRMS), often

using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts

per million (ppm).[6][7] This level of accuracy is often sufficient to unambiguously determine the

elemental composition of a molecule.[5][6]

Experimental Protocol: LC-MS Analysis

Sample Preparation: Dissolve 1 mg of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine in

1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

Further dilute to a working concentration of ~10 µg/mL.

Chromatographic Separation (LC):

Inject 5 µL of the sample onto a C18 reverse-phase column.

Use a gradient elution method with Mobile Phase A (Water + 0.1% Formic Acid) and

Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid aids in the ionization

process.

Run a gradient from 5% B to 95% B over 10 minutes to elute the compound.

Ionization (MS):

Utilize an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization

technique ideal for polar small molecules, minimizing fragmentation.[5]
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The expected ion would be the protonated molecule [M+H]⁺.

Mass Analysis (MS):

Scan a mass range from m/z 100 to 500.

The expected m/z for the [M+H]⁺ ion would be approximately 173.0588 (calculated from

the exact mass of the neutral molecule plus the mass of a proton).

Data Analysis:

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm

provides high confidence in the assigned molecular formula.[6]

Workflow Visualization

Caption: Workflow for LC-MS based molecular weight determination.

Elemental Analysis (EA): The Foundational Formula
Confirmation
While MS provides a highly accurate mass, elemental analysis confirms the fundamental

building blocks of the molecule. This technique involves combusting the compound in an

oxygen-rich environment and quantifying the resulting gases (CO₂, H₂O, N₂) to determine the

mass percentages of carbon, hydrogen, and nitrogen.[8][9]

Causality of Method Choice: Elemental analysis provides orthogonal validation to MS data. It

directly measures the elemental ratios, which are then used to calculate the empirical formula

—the simplest whole-number ratio of atoms in the compound.[8][10] When the mass of this

empirical formula is compared to the molecular weight determined by MS, one can definitively

confirm the molecular formula.[11]

Experimental Protocol: CHN Elemental Analysis

Sample Preparation: Accurately weigh approximately 2-3 mg of the highly purified, dried

compound into a tin capsule.
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Combustion: Place the capsule into the elemental analyzer. The sample is combusted at a

high temperature (~900-1000 °C) in a stream of pure oxygen.

Reduction & Separation: The combustion gases pass through a reduction chamber to

convert nitrogen oxides to N₂ gas. The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂)

is then separated using chromatographic columns.

Detection: A thermal conductivity detector measures the concentration of each gas

component.

Data Analysis:

The instrument software calculates the percentage by mass of C, H, and N.

Theoretical Percentages for C₆H₉ClN₄:

%C = (6 * 12.011) / 172.62 * 100 = 41.75%

%H = (9 * 1.008) / 172.62 * 100 = 5.26%

%N = (4 * 14.007) / 172.62 * 100 = 32.45%

The experimental results should be within ±0.4% of the theoretical values to be considered

a match.

Logical Flow for Formula Confirmation
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Caption: Logic flow from experimental data to molecular formula confirmation.

Synthesis and Medicinal Chemistry Context
Substituted 2,4-diaminopyrimidines are crucial intermediates in pharmaceutical synthesis.[12]

[13] The synthesis of compounds like 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine often

begins with a more common precursor, such as 2,4-diamino-6-hydroxypyrimidine.[14] This

precursor undergoes chlorination, typically using a strong chlorinating agent like phosphorus

oxychloride (POCl₃), to install the reactive chloro group at the 6-position.[14][15][16] The

dimethylamino group at the N4 position can be introduced through various synthetic routes.

The pyrimidine core is a privileged scaffold in drug design, appearing in drugs for cancer,

infections, and neurological disorders.[1]

Generalized Synthesis Pathway
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Caption: A generalized synthetic route for chloropyrimidine derivatives.

Conclusion
The molecular weight of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine is 172.62 g/mol ,

corresponding to the molecular formula C₆H₉ClN₄. This guide has detailed the robust, self-

validating methodologies required to confirm this fundamental property. Through the combined

power of high-resolution mass spectrometry for precise mass determination and elemental

analysis for foundational formula confirmation, researchers can proceed with confidence in the

identity and purity of their material. Accurate molecular weight determination is a non-

negotiable cornerstone of chemical synthesis and drug development, ensuring the integrity and

reproducibility of all subsequent scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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